molecular formula C30H60O B14273174 2-Tetradecylhexadecanal CAS No. 184830-00-0

2-Tetradecylhexadecanal

Cat. No.: B14273174
CAS No.: 184830-00-0
M. Wt: 436.8 g/mol
InChI Key: VJCHYMWZRZXAQJ-UHFFFAOYSA-N
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Description

2-Tetradecylhexadecanal is a branched-chain aldehyde characterized by a hexadecanal backbone (16-carbon chain) with a tetradecyl group (14-carbon chain) attached to the second carbon. This structural configuration results in a molecular formula of C₃₀H₆₀O, distinguishing it from linear aldehydes by its branching. Aldehydes like 2-Tetradecylhexadecanal are typically less polar than carboxylic acids but more reactive than esters due to the electrophilic aldehyde group, making them intermediates in organic synthesis and fragrance applications.

Properties

CAS No.

184830-00-0

Molecular Formula

C30H60O

Molecular Weight

436.8 g/mol

IUPAC Name

2-tetradecylhexadecanal

InChI

InChI=1S/C30H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30(29-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3

InChI Key

VJCHYMWZRZXAQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tetradecylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols. For instance, the oxidation of 2-tetradecylhexadecanol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield 2-Tetradecylhexadecanal .

Another method involves the ozonolysis of alkenes, where the double bond is cleaved to form aldehydes. This method is particularly useful for producing high-purity aldehydes .

Industrial Production Methods

On an industrial scale, 2-Tetradecylhexadecanal can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex . This method is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tetradecylhexadecanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 2-Tetradecylhexadecanoic acid

    Reduction: 2-Tetradecylhexadecanol

    Substitution: Various substituted derivatives depending on the nucleophile

Comparison with Similar Compounds

Table 1: Key Properties of 2-Tetradecylhexadecanal and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
2-Tetradecylhexadecanal C₃₀H₆₀O 436.8 (estimated) Aldehyde Branched chain; high hydrophobicity
Pentadecanal C₁₅H₃₀O 226.4 Aldehyde Linear chain; low volatility
Tetradecanal (Myristaldehyde) C₁₄H₂₈O 212.4 Aldehyde Used in perfumery; linear structure
2-Ethylhept-2-enal C₉H₁₆O 140.2 α,β-unsaturated aldehyde Branched; higher reactivity due to conjugation
2-Tetradecylhexadecanoic acid C₃₀H₆₀O₂ 452.8 Carboxylic acid Higher polarity; used in surfactants

Key Observations:

  • Chain Length and Branching: 2-Tetradecylhexadecanal’s extended branched structure (C₃₀) contrasts with shorter linear aldehydes like Pentadecanal (C₁₅) and Tetradecanal (C₁₄).
  • Functional Groups: Aldehydes (e.g., Pentadecanal) exhibit higher reactivity than carboxylic acids (e.g., 2-Tetradecylhexadecanoic acid) in nucleophilic additions but lack the acidity of carboxyl groups.

Physicochemical Properties

  • Solubility : Longer-chain aldehydes like 2-Tetradecylhexadecanal are expected to be insoluble in water but soluble in organic solvents, similar to Pentadecanal.
  • Boiling/Melting Points : Increased chain length correlates with higher boiling points. For example, Tetradecanal (C₁₄) boils at ~260°C, whereas 2-Tetradecylhexadecanal’s larger size likely elevates this further.

Research Findings and Gaps

  • Synthesis Challenges : Branched aldehydes require multi-step synthesis, increasing production costs compared to linear counterparts.
  • Data Limitations: No direct studies on 2-Tetradecylhexadecanal were found in the evidence, necessitating extrapolation from analogs.

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